molecular formula C28H56O2 B1213196 Lauryl palmitate CAS No. 42232-29-1

Lauryl palmitate

Cat. No.: B1213196
CAS No.: 42232-29-1
M. Wt: 424.7 g/mol
InChI Key: GULIJHQUYGTWSO-UHFFFAOYSA-N
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Description

Lauryl palmitate, also known as dodecyl hexadecanoate, is an ester formed from lauryl alcohol (1-dodecanol) and palmitic acid (hexadecanoic acid). This compound is commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin. This compound is also known for its antistatic properties, making it a valuable ingredient in hair care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauryl palmitate can be synthesized via esterification of palmitic acid and lauryl alcohol. One common method involves the use of immobilized lipase from Candida antarctica (Novozym 435) as a biocatalyst. The reaction is typically carried out in an organic solvent with a high log P value (>3.5) to ensure high yield and purity. The optimal conditions for this reaction include a reaction time of 10 minutes, a temperature of 40°C, and a molar ratio of substrate (palmitic acid to lauryl alcohol) of 2:1 .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar enzymatic processes but on a larger scale. The use of biocatalysts like immobilized lipase ensures an environmentally friendly process that aligns with green chemistry principles. The reaction parameters are optimized to achieve high yields and purity, making the process efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions: Lauryl palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of lauryl alcohol and palmitic acid.

Common Reagents and Conditions:

    Esterification: Palmitic acid and lauryl alcohol in the presence of an immobilized lipase catalyst.

    Hydrolysis: Acidic or basic conditions to break the ester bond.

Major Products Formed:

    Esterification: this compound.

    Hydrolysis: Lauryl alcohol and palmitic acid.

Scientific Research Applications

Lauryl palmitate has a wide range of applications in scientific research and industry:

Mechanism of Action

Lauryl palmitate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin, reducing water loss and enhancing skin hydration. The compound’s antistatic properties are due to its ability to neutralize electric charges on the surface of hair, reducing static and frizz .

Comparison with Similar Compounds

Lauryl palmitate is similar to other fatty acid esters such as:

    Cetyl palmitate: An ester of cetyl alcohol and palmitic acid, used in cosmetics for its emollient properties.

    Stearyl palmitate: An ester of stearyl alcohol and palmitic acid, also used in cosmetic formulations.

Uniqueness: this compound is unique due to its balanced properties of being both an effective emollient and antistatic agent. Its synthesis via green chemistry methods further enhances its appeal in various applications .

Properties

IUPAC Name

dodecyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULIJHQUYGTWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068375, DTXSID201022425
Record name Hexadecanoic acid, dodecyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecanoic acid, C12-14-alkyl esters
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42232-29-1, 68411-91-6
Record name Lauryl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42232-29-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanoic acid, dodecyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, C12-14-alkyl esters
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, dodecyl ester
Source EPA Chemicals under the TSCA
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Record name Hexadecanoic acid, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecanoic acid, C12-14-alkyl esters
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.642
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Record name LAURYL PALMITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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